molecular formula C11H16N2O5 B13651266 (3aR,6aS)-5-(tert-Butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid

(3aR,6aS)-5-(tert-Butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid

Cat. No.: B13651266
M. Wt: 256.25 g/mol
InChI Key: GEEJYQIQKJTMJM-UHFFFAOYSA-N
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Description

cis-(3aR,6aS)-5-(tert-butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]isoxazole ring system

Preparation Methods

The synthesis of cis-(3aR,6aS)-5-(tert-butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid involves several steps. One common synthetic route includes the formation of the pyrrolo[3,4-d]isoxazole ring system through a cyclization reaction. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality during the synthesis. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and protection steps .

Chemical Reactions Analysis

cis-(3aR,6aS)-5-(tert-butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

cis-(3aR,6aS)-5-(tert-butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-(3aR,6aS)-5-(tert-butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to interact with enzymes or receptors without undergoing unwanted side reactions. The pyrrolo[3,4-d]isoxazole ring system can participate in various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to cis-(3aR,6aS)-5-(tert-butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid include other Boc-protected amino acids and pyrrolo[3,4-d]isoxazole derivatives. These compounds share similar structural features but may differ in their specific functional groups or ring systems. The uniqueness of cis-(3aR,6aS)-5-(tert-butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid lies in its specific combination of the Boc-protected amine and the pyrrolo[3,4-d]isoxazole ring system, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-11(2,3)17-10(16)13-4-6-7(5-13)18-12-8(6)9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEJYQIQKJTMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)ON=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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